molecular formula C8H9BrIN B13516208 3-bromo-4-iodo-N,N-dimethylaniline

3-bromo-4-iodo-N,N-dimethylaniline

Cat. No.: B13516208
M. Wt: 325.97 g/mol
InChI Key: IGTSETQHMXTZQV-UHFFFAOYSA-N
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Description

3-bromo-4-iodo-N,N-dimethylaniline: is a chemical compound with the following molecular formula:

C17H20Br2N2\text{C}_{17}\text{H}_{20}\text{Br}_2\text{N}_2C17​H20​Br2​N2​

(CAS number: 63594-70-7). It belongs to the class of substituted anilines and contains both bromine and iodine atoms in its structure .

Preparation Methods

Synthetic Routes: The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline involves the following steps:

    Bromination: Start with N,N-dimethylaniline and brominate it using bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.

    Iodination: Next, treat the brominated product with iodine or an iodinating agent to introduce the iodine atom. This step can also be carried out at room temperature or with gentle heating.

Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes, but specific conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: 3-bromo-4-iodo-N,N-dimethylaniline can undergo nucleophilic substitution reactions. For example, it reacts with nucleophiles (such as amines or thiols) to replace the bromine or iodine atom.

    Redox Reactions: The compound can participate in redox reactions, including oxidation and reduction processes.

Common Reagents and Conditions:

    Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in an organic solvent (e.g., chloroform or dichloromethane).

    Iodination: Iodine (I₂) or N-iodosuccinimide (NIS) in an inert solvent (e.g., acetonitrile or dichloromethane).

Major Products: The major products of these reactions are derivatives of this compound, where the bromine or iodine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Researchers use this compound as a building block for more complex molecules.

    Biology: It may serve as a precursor for bioactive compounds or fluorescent probes.

    Medicine: Investigating its pharmacological properties could reveal potential drug candidates.

    Industry: It might find applications in materials science or organic synthesis.

Mechanism of Action

The exact mechanism by which 3-bromo-4-iodo-N,N-dimethylaniline exerts its effects depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

While 3-bromo-4-iodo-N,N-dimethylaniline is unique due to its dual halogen substitution, similar compounds include other substituted anilines with varying halogen atoms (e.g., chloro, fluoro, or methyl derivatives).

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

3-bromo-4-iodo-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrIN/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3

InChI Key

IGTSETQHMXTZQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

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